molecular formula C22H44Br2O10 B14754303 Bromo-PEG10-bromide

Bromo-PEG10-bromide

Cat. No.: B14754303
M. Wt: 628.4 g/mol
InChI Key: HRQCQCINSLUGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG10-bromide: is a polyethylene glycol (PEG) derivative with bromide groups at both ends of the PEG chain. This compound is widely used in various fields due to its ability to react with nucleophilic reagents, making it a versatile linker in bioconjugation and PEGylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG10-bromide is typically synthesized through the reaction of PEG with brominating agents. The process involves the use of a PEG chain with a specific molecular weight, which is then reacted with bromine or other brominating agents under controlled conditions to introduce bromide groups at both ends of the PEG chain .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity PEG and brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including filtration, crystallization, and chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG10-bromide primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups, which are good leaving groups. These reactions can include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bromo-PEG10-bromide is used as a linker in the synthesis of complex molecules and polymers. It facilitates the attachment of various functional groups to PEG chains, enabling the creation of customized PEG derivatives for specific applications .

Biology: In biological research, this compound is used for the PEGylation of proteins, peptides, and other biomolecules. PEGylation enhances the solubility, stability, and bioavailability of these biomolecules, making them more suitable for therapeutic applications .

Medicine: this compound is employed in the development of drug delivery systems. PEGylation of drugs can improve their pharmacokinetics and reduce immunogenicity, leading to more effective and safer treatments .

Industry: In industrial applications, this compound is used in the production of PEGylated materials, which have applications in coatings, adhesives, and lubricants. These materials benefit from the unique properties of PEG, such as hydrophilicity and flexibility .

Mechanism of Action

The mechanism of action of Bromo-PEG10-bromide involves its ability to undergo nucleophilic substitution reactions. The bromide groups act as leaving groups, allowing nucleophiles to attack and form new covalent bonds with the PEG chain. This reactivity makes this compound a valuable tool for modifying biomolecules and creating PEGylated derivatives .

Comparison with Similar Compounds

Comparison: Bromo-PEG10-bromide is unique due to its specific PEG chain length, which provides a balance between flexibility and reactivity. Compared to shorter PEG derivatives, this compound offers improved solubility and biocompatibility. Longer PEG derivatives may provide additional flexibility but can be more challenging to handle and purify .

Properties

Molecular Formula

C22H44Br2O10

Molecular Weight

628.4 g/mol

IUPAC Name

1,2-bis[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C22H44Br2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-22H2

InChI Key

HRQCQCINSLUGPX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCBr

Origin of Product

United States

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